molecular formula C8H19ClN2O2S B1440483 2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride CAS No. 1185302-17-3

2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride

Cat. No.: B1440483
CAS No.: 1185302-17-3
M. Wt: 242.77 g/mol
InChI Key: ZATNESXONSWHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride is a useful research compound. Its molecular formula is C8H19ClN2O2S and its molecular weight is 242.77 g/mol. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis via Sulfinimines

Chiral sulfinamides, such as tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives. These methodologies offer access to structurally diverse N-heterocycles, including piperidines and pyrrolidines, which are significant in natural products and therapeutic compounds (Philip et al., 2020).

Pharmacokinetics and Pharmacodynamics

The study of disulfiram's pharmacokinetics and pharmacodynamics showcases the detailed metabolic pathways of compounds, highlighting the transformation into active metabolites that interact with enzymes like aldehyde dehydrogenases. Such studies underline the importance of understanding the metabolic fate of compounds for therapeutic applications (Johansson, 1992).

Dopamine D2 Receptor Ligands

Research on dopamine D2 receptor ligands for treating neuropsychiatric disorders emphasizes the role of specific pharmacophores, including piperidine moieties, in enhancing receptor affinity and therapeutic potential (Jůza et al., 2022).

Cytochrome P450 Isoform Inhibitors

Studies on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes are crucial for drug development, offering insights into drug-drug interaction potential and metabolic specificity. This research can inform the design of compounds with desired pharmacokinetic profiles (Khojasteh et al., 2011).

Biopolymer Modification

The chemical modification of biopolymers like xylan to produce ethers and esters with specific properties showcases the potential for designing new materials with applications in drug delivery and other fields (Petzold-Welcke et al., 2014).

Sulfonamide Synthesis

The synthesis and characterization of cyclic compounds containing aminobenzenesulfonamide highlight the utility of these moieties in creating functional molecules for pharmaceuticals (Kaneda, 2020).

Properties

IUPAC Name

2-(1-methylsulfonylpiperidin-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)10-6-2-3-8(7-10)4-5-9;/h8H,2-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATNESXONSWHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride
Reactant of Route 2
2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride
Reactant of Route 3
2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride
Reactant of Route 4
2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride
Reactant of Route 5
2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride
Reactant of Route 6
2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.